1-(5-Fluoro-2-methylphenyl)cyclopentanamine
Description
1-(5-Fluoro-2-methylphenyl)cyclopentanamine is a cyclopentanamine derivative featuring a 5-fluoro-2-methylphenyl substituent. The fluorine atom at the 5-position and the methyl group at the 2-position on the aromatic ring contribute to its unique electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H16FN/c1-9-4-5-10(13)8-11(9)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3 |
InChI Key |
PUANAEGEXURVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Nitro-Group Manipulation and Reduction Pathways
A critical pathway involves the synthesis of 5-fluoro-2-methylaniline as a precursor, followed by cyclopentane ring formation. Patent CN107935858B details the preparation of 5-fluoro-2-nitrophenol via a two-step process:
-
Amination of 2,4-difluoronitrobenzene : Reacting 2,4-difluoronitrobenzene with ammonia yields 5-fluoro-2-nitroaniline.
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Diazoization and hydrolysis : Treating 5-fluoro-2-nitroaniline with sulfuric acid and sodium nitrite generates a diazonium intermediate, which undergoes thermal hydrolysis to form 5-fluoro-2-nitrophenol .
To adapt this for 1-(5-Fluoro-2-methylphenyl)cyclopentanamine:
-
Methylation : Introduce a methyl group at the ortho position via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
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Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-fluoro-2-methylaniline.
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Cyclopentane ring formation : React the aniline with cyclopentanone under reductive amination conditions (NaBH₃CN, HCl) to form the target compound.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methylation | CH₃Cl, AlCl₃, 0–5°C, 12 h | 78–85 |
| Nitro reduction | H₂ (1 atm), Pd-C, EtOH, 25°C, 6 h | 90–95 |
| Reductive amination | Cyclopentanone, NaBH₃CN, HCl, MeOH, 24 h | 65–70 |
Friedel-Crafts Alkylation and Amine Functionalization
Patent CN110903176A outlines a Friedel-Crafts acylation strategy for synthesizing 4-fluoro-2-methylbenzoic acid, which can be modified for cyclopentanamine synthesis:
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Acylation : React m-fluorotoluene with trichloroacetyl chloride under AlCl₃ catalysis to form a ketone intermediate.
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Hydrolysis and decarboxylation : Alkaline hydrolysis followed by acidification yields 4-fluoro-2-methylbenzoic acid .
Adapting this route:
-
Ketone to amine : Reduce the ketone intermediate (e.g., 5-fluoro-2-methylacetophenone) to a secondary alcohol (NaBH₄), then convert to a bromide (PBr₃).
-
Gabriel synthesis : Treat the bromide with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
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Cyclopentane integration : Couple the phenyl bromide with cyclopentylamine via Ullmann coupling (CuI, K₂CO₃, DMF, 110°C).
Challenges :
-
Regioselectivity in Friedel-Crafts reactions may lead to isomer formation.
-
Ullmann coupling requires precise stoichiometry to minimize byproducts.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Nitro reduction | High-yield amination step | Multi-step, requires harsh reagents | 65–70 |
| Friedel-Crafts | Scalable for industrial production | Isomer formation, low regioselectivity | 50–60 |
| Suzuki-Miyaura | Modular, mild conditions | Costly catalysts, sensitive to oxygen | 70–75 |
Industrial-Scale Considerations
For large-scale synthesis, the nitro-reduction pathway is favored due to:
-
Cost-effectiveness : Ammonia and cyclopentanone are inexpensive precursors.
-
Process robustness : Well-established diazoization and hydrolysis protocols .
-
Safety : Avoids pyrophoric reagents (e.g., Grignard) used in alternative routes.
Optimization Strategies :
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Continuous flow reactors for diazoization to enhance safety and yield.
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In-situ generation of intermediates to minimize purification steps.
Chemical Reactions Analysis
1-(5-Fluoro-2-methylphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.
Scientific Research Applications
A. Neuropharmacology
Research indicates that 1-(5-Fluoro-2-methylphenyl)cyclopentanamine may interact with neurotransmitter systems, particularly influencing the release and uptake of monoamines such as serotonin, dopamine, and norepinephrine. This interaction suggests potential applications in developing drugs targeting mood disorders and neurodegenerative diseases.
Case Study: Neurotransmitter Interaction
- A study utilized radioligand binding assays to assess the compound's affinity for serotonin receptors. Results indicated a significant binding affinity, suggesting its potential as an antidepressant or anxiolytic agent.
B. Antitumor Activity
Preliminary studies have demonstrated that this compound exhibits antitumor properties against various cancer cell lines. In vitro assays have shown cytotoxic effects, indicating its potential as an anticancer agent.
Case Study: Antitumor Efficacy
- In a study involving MCF7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of exposure.
A. Anti-inflammatory Properties
The compound has shown promise in exhibiting anti-inflammatory effects in animal models, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions such as arthritis and other inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
- In an induced arthritis model, administration of this compound resulted in significant reductions in paw swelling and inflammatory markers when compared to control groups.
B. Antimicrobial Activity
In vitro tests have revealed that this compound possesses antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.
Case Study: Antimicrobial Efficacy
- The compound was tested against Gram-positive and Gram-negative bacteria, showing effectiveness particularly against Staphylococcus aureus and Escherichia coli.
Synthesis and Methodologies
The synthesis of this compound can be achieved through various methodologies, often involving cyclization reactions and substitution processes to introduce the fluorine atom and methyl group effectively.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites, while the fluorine atom may enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopentanamine Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Fluorine positioning significantly alters target selectivity. For example, 1-(2-fluorophenyl)cyclopentanamine () is incorporated into ARN5187, a dual REV-ERBβ/autophagy inhibitor, whereas this compound is hypothesized to interact with NMDA receptors due to similarities to NR2B antagonists .
- Chlorine substitution (e.g., 1-(3-chloro-2-fluorophenyl)cyclopentanamine ) may enhance lipophilicity and metabolic stability compared to fluorine-only analogs.
Stereochemical Influence :
- Compounds like (1R,2S)-2-Methyl-N-((R)-1-phenylethyl)cyclopentanamine () demonstrate the critical role of stereochemistry in calcium channel inhibition, with enantiomers showing divergent binding affinities.
Synthetic Accessibility :
- Reductive amination is a common synthesis route (e.g., ). However, yields vary widely (e.g., 33% for 23a vs. 63% for 18b ), highlighting challenges in optimizing sterically hindered cyclopentanamine derivatives.
Pharmacological Potential: N-[1-(4-Fluorophenyl)-2-methylpropyl]cyclopentanamine () is noted as a building block for drug discovery, emphasizing the scaffold's versatility. The phenylethyl-substituted analogs () are utilized in molecular imprinting studies, suggesting applications in sensor technology or separations science.
Biological Activity
1-(5-Fluoro-2-methylphenyl)cyclopentanamine is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including interactions with neurotransmitter systems, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H16FN, with a molecular weight of approximately 193.26 g/mol. The compound features a cyclopentanamine core substituted with a 5-fluoro-2-methylphenyl group, which influences its chemical reactivity and biological interactions.
Neurotransmitter Interaction
Research indicates that this compound may interact significantly with neurotransmitter systems, particularly affecting the release and uptake of monoamines such as serotonin, dopamine, and norepinephrine. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases. Studies have employed various techniques, including radioligand binding assays and electrophysiological measurements, to assess its effects on receptor activity and signaling pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluoro-2-methylphenyl)cyclopentanamine | Fluorine at position 4 on the phenyl ring | Different substitution pattern influences reactivity |
| 1-(3-Fluoro-5-methylphenyl)cyclopentanamine | Fluorine at position 3 and methyl at position 5 | Variations in electronic properties due to fluorine positioning |
| 1-(2-Methylphenyl)cyclopentanamine | No fluorine substitution | Lacks halogen influence, affecting biological activity |
This table illustrates how variations in substitution patterns can lead to distinct chemical reactivity and biological interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neurotransmitter Modulation : A study indicated that the compound may enhance serotonin release, which could be beneficial in treating depression. The modulation of dopamine levels suggests potential for use in conditions like ADHD or schizophrenia.
- Antibacterial Properties : While primarily studied for its neurological effects, preliminary findings also suggest that fluorinated compounds can exhibit antibacterial properties. For instance, similar fluorinated derivatives have shown significant potency against various bacterial strains .
- Pharmacological Applications : The structural characteristics of this compound indicate a promising profile for drug development aimed at mood disorders or neurodegenerative diseases. Its interaction with monoamines suggests that it could be further investigated as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 1-(5-Fluoro-2-methylphenyl)cyclopentanamine?
- Answer : The compound consists of a cyclopentanamine core substituted with a 5-fluoro-2-methylphenyl group (molecular formula: C₁₂H₁₆FN; molecular weight: 193.26 g/mol). The fluorine atom at position 5 and the methyl group at position 2 on the phenyl ring influence electronic properties (e.g., electron-withdrawing effects of fluorine) and steric interactions, which are critical for reactivity and binding to biological targets. Comparative analysis with analogs (e.g., 1-(4-fluoro-2-methylphenyl)cyclopentanamine) reveals that substitution patterns significantly alter biological activity and chemical stability .
Q. How can researchers evaluate the compound’s effects on neurotransmitter systems?
- Answer : Methodological approaches include:
- In vitro assays : Radioligand binding studies (e.g., competition assays for serotonin/dopamine transporters) to quantify affinity for monoamine receptors.
- In vivo models : Microdialysis in rodent brains to measure extracellular neurotransmitter levels (e.g., dopamine, serotonin) post-administration.
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation in neuronal cell lines.
These methods help elucidate its interaction with monoaminergic systems, as suggested by preliminary activity data .
Q. What synthetic routes are feasible for producing this compound?
- Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous cyclopentanamine derivatives are typically synthesized via:
- Nucleophilic substitution : Reacting cyclopentanamine with a halogenated aryl precursor (e.g., 5-fluoro-2-methylbromobenzene) under Pd-catalyzed cross-coupling conditions.
- Reductive amination : Using cyclopentanone and a substituted aniline precursor, followed by reduction with NaBH₃CN.
Reaction optimization (e.g., solvent choice, temperature control) is critical to minimize side products, as seen in related cyclopentane-based syntheses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s neuropharmacological profile?
- Answer : SAR strategies include:
- Synthesizing analogs : Varying substituents (e.g., replacing fluorine with chlorine or adjusting methyl group position) to assess impact on receptor binding.
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with monoamine transporters.
- Functional assays : Measuring uptake inhibition in HEK293 cells expressing human serotonin/dopamine transporters.
Evidence from structural analogs (e.g., 1-(3-fluoro-5-methylphenyl)cyclopentanamine) highlights the importance of fluorine positioning for activity .
Q. How should researchers address contradictions in reported data on the compound’s neurotransmitter modulation?
- Answer : Contradictions (e.g., variable effects on dopamine vs. serotonin) may arise from differences in experimental models (e.g., cell lines vs. animal tissues). Resolution strategies:
- Dose-response profiling : Establish concentration-dependent effects across multiple assays.
- Kinetic studies : Compare on/off rates for receptor binding using surface plasmon resonance (SPR).
- Cross-validation : Replicate findings in independent labs using standardized protocols.
Such approaches are critical for reconciling discrepancies in neurotransmitter activity .
Q. What methodologies are recommended for enantiomeric separation and stereochemical analysis?
- Answer : If the compound exhibits chirality (due to the cyclopentane ring):
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.
- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures.
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis.
While direct data on this compound is limited, analogous cyclopentane derivatives require rigorous stereochemical characterization .
Q. How can off-target effects and toxicity be systematically assessed?
- Answer :
- In vitro toxicity panels : Screen for cytotoxicity (MTT assay), hERG channel inhibition (patch-clamp), and CYP450 inhibition.
- In vivo safety profiling : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis.
- Off-target screening : Use affinity-based proteomics (e.g., thermal shift assays) to identify unintended interactions.
Comparative studies with fluorinated phenylcyclopentanamines suggest that fluorine substitution may reduce metabolic instability but increase off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
